molecular formula C11H13FOS B13215566 3-(3-Fluorophenyl)-4-methylthiolan-3-ol

3-(3-Fluorophenyl)-4-methylthiolan-3-ol

Cat. No.: B13215566
M. Wt: 212.29 g/mol
InChI Key: DSLWTKRKUTVPQD-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)-4-methylthiolan-3-ol is an organic compound characterized by the presence of a fluorophenyl group attached to a thiolan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)-4-methylthiolan-3-ol typically involves the reaction of 3-fluorobenzyl chloride with 4-methylthiolan-3-ol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)-4-methylthiolan-3-ol undergoes various chemical reactions, including:

    Oxidation: The thiolan ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding thiol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, ether as solvent.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation, sulfuric acid as catalyst.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Nitro derivatives, halogenated derivatives.

Scientific Research Applications

3-(3-Fluorophenyl)-4-methylthiolan-3-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)-4-methylthiolan-3-ol involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with various enzymes and receptors, modulating their activity. The thiolan ring may also play a role in the compound’s biological activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Fluorophenmetrazine: A stimulant with a similar fluorophenyl group.

    3-Fluoroamphetamine: Another stimulant with a fluorophenyl group.

    3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: A compound with a similar fluorophenyl group but different functional groups.

Uniqueness

3-(3-Fluorophenyl)-4-methylthiolan-3-ol is unique due to the presence of both a fluorophenyl group and a thiolan ring, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C11H13FOS

Molecular Weight

212.29 g/mol

IUPAC Name

3-(3-fluorophenyl)-4-methylthiolan-3-ol

InChI

InChI=1S/C11H13FOS/c1-8-6-14-7-11(8,13)9-3-2-4-10(12)5-9/h2-5,8,13H,6-7H2,1H3

InChI Key

DSLWTKRKUTVPQD-UHFFFAOYSA-N

Canonical SMILES

CC1CSCC1(C2=CC(=CC=C2)F)O

Origin of Product

United States

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